5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Overview
Description
“5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid” is a chemical compound with the molecular formula C24H27Cl2NO8 . It is an impurity of Clevidipine, a calcium channel blocker used as an oral antihypertensive .
Molecular Structure Analysis
The molecular weight of this compound is 528.4 g/mol . Its InChI (International Chemical Identifier) is 1S/C24H27Cl2NO8/c1-5-8-16(28)33-24(34-17(29)9-6-2)35-23(32)19-13(4)27-12(3)18(22(30)31)20(19)14-10-7-11-15(25)21(14)26/h7,10-11,20,24,27H,5-6,8-9H2,1-4H3,(H,30,31) .
Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 611.9±55.0 °C, and its predicted density is 1.281±0.06 g/cm3 . The predicted pKa is 2.25±0.70 .
Scientific Research Applications
Structural and Conformational Studies
Research into chloro-substituted 4-phenyl-1,4-dihydropyridine molecules, including those related to the chemical structure of interest, has revealed insights into hydrogen bonding interactions. These studies have indicated that the orientation of substituted carbonyl groups can accommodate hydrogen bonding to the carbonyl oxygen atom when polar ortho-substituents exist on the phenyl ring. This suggests a flexibility in molecular conformation that could be relevant for understanding the molecule's behavior in various environments (Caignan & Holt, 2000).
Potential Pharmaceutical Applications
1,4-dihydropyridine derivatives have shown promise in pharmacological research, particularly those with heterocyclic substituents that exhibit Ca2+ antagonistic activity in L-type voltage-gated channels. The conformation of the substituted carbonyl groups in these molecules, influenced by hydrogen bonding, may mimic in vivo conformational preferences, suggesting potential applications in developing antiarrhythmic pharmaceuticals (Holt & Caignan, 2000).
Synthesis and Chemical Reactivity
Efforts to synthesize new compounds with similar dihydropyridine cores involve manganese(III)-mediated intermolecular cyclization reactions, which have yielded diverse molecules with varying functional groups. These reactions demonstrate the versatility of dihydropyridine derivatives in synthetic organic chemistry and their potential as intermediates for further chemical transformations (Ouyang, Nishino, & Kurosawa, 1997).
Enhancement of Molecular Properties
Research into the modification of dihydropyridine derivatives to improve their physicochemical properties, such as solubility, is an area of interest. This includes strategies like sodium salt formation, which has been used to enhance the solubility of compounds derived from 1,4-dihydropyridine and amino acids. Such modifications are critical for increasing the utility of these compounds in biological applications (Bisenieks, Poikans, Plotniece, Bernotiene, Tsai, & Sobolev, 2020).
Mechanism of Action
Properties
IUPAC Name |
5-[di(butanoyloxy)methoxycarbonyl]-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27Cl2NO8/c1-5-8-16(28)33-24(34-17(29)9-6-2)35-23(32)19-13(4)27-12(3)18(22(30)31)20(19)14-10-7-11-15(25)21(14)26/h7,10-11,20,24,27H,5-6,8-9H2,1-4H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLGXTKOWRZXIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(OC(=O)CCC)OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl2NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743141, DTXSID001107419 | |
Record name | 5-{[Bis(butanoyloxy)methoxy]carbonyl}-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-[bis(1-oxobutoxy)methyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001107419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1546624-19-4, 253597-19-2 | |
Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-[bis(1-oxobutoxy)methyl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1546624-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-{[Bis(butanoyloxy)methoxy]carbonyl}-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-[bis(1-oxobutoxy)methyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001107419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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